molecular formula C24H27N3O4S B11343829 1-{4-[2-(3-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}butan-1-one

1-{4-[2-(3-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}butan-1-one

Cat. No.: B11343829
M. Wt: 453.6 g/mol
InChI Key: PLCZBZPWHKKMIA-UHFFFAOYSA-N
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Description

1-{4-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a 3-methylphenyl group, and an oxazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Properties

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

1-[4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C24H27N3O4S/c1-3-8-21(28)26-13-15-27(16-14-26)24-23(32(29,30)20-11-5-4-6-12-20)25-22(31-24)19-10-7-9-18(2)17-19/h4-7,9-12,17H,3,8,13-16H2,1-2H3

InChI Key

PLCZBZPWHKKMIA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzenesulfonyl group: This step usually involves sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with receptors: Modulating signal transduction pathways.

    Affect cellular processes: Such as apoptosis, cell proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: Known for their antimicrobial and anticancer activities.

    Oxazole derivatives: Investigated for their diverse biological activities.

    Piperazine derivatives: Used in various therapeutic applications.

Uniqueness

1-{4-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE is unique due to its specific combination of functional groups, which may confer distinct biological and pharmacological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of 1-{4-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}BUTAN-1-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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